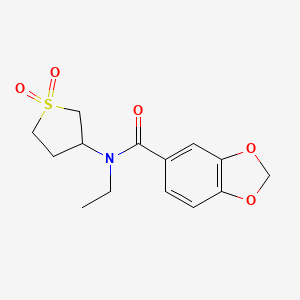![molecular formula C22H27N3O2 B2848930 6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320377-59-9](/img/structure/B2848930.png)
6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound that has gained attention in scientific research due to its potential use in the development of novel drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes or proteins involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using this compound in lab experiments is its potential to be developed into a drug for the treatment of various diseases. However, its limited solubility in water and low bioavailability may pose challenges in its development.
Orientations Futures
Future research on this compound could focus on improving its solubility and bioavailability, as well as identifying its precise mechanism of action. It could also be studied for its potential use in combination therapies with other drugs. Additionally, further studies could investigate its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
In conclusion, 6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one is a chemical compound with potential use in the development of novel drugs for the treatment of various diseases. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for further research. However, its limited solubility and bioavailability may pose challenges in its development. Future research could focus on improving its properties and identifying its precise mechanism of action.
Méthodes De Synthèse
The synthesis of 6-Cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one involves several steps, including the reaction of 2-chloro-3-cyanopyridine with cyclopropylamine, followed by the reaction with 4-piperidinone and 2-phenylbutyric acid. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
This compound has been studied for its potential use in the development of drugs for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Propriétés
IUPAC Name |
6-cyclopropyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-2-19(16-6-4-3-5-7-16)22(27)24-14-12-18(13-15-24)25-21(26)11-10-20(23-25)17-8-9-17/h3-7,10-11,17-19H,2,8-9,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQNSBQZSZETGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

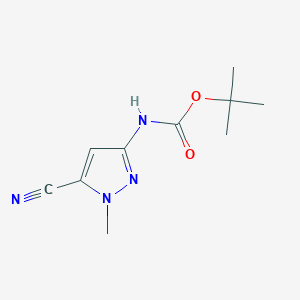
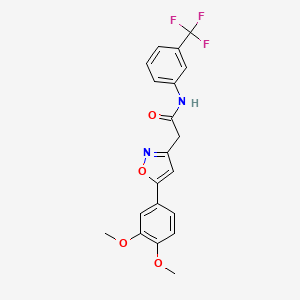

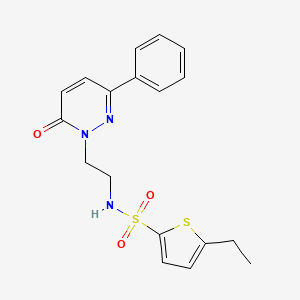
![7-(2,4-dimethylphenyl)-2-phenethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2848852.png)
![3-(3-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2848854.png)
![(Z)-methyl 2-((cyclohexanecarbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2848858.png)
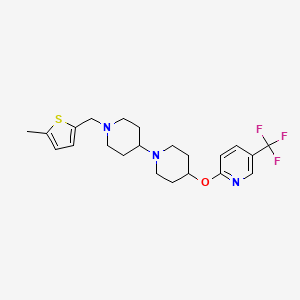
![Allyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2848861.png)
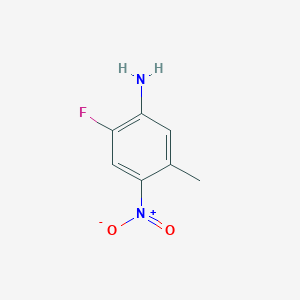
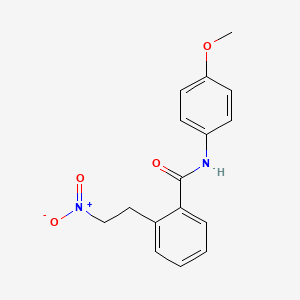
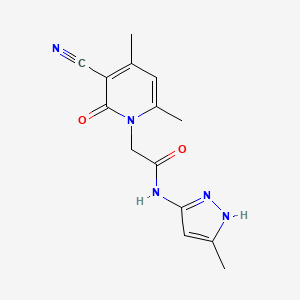
![2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride](/img/structure/B2848868.png)
